Intedanib-d3 - 1624587-84-3

Intedanib-d3

Catalog Number: EVT-1465111
CAS Number: 1624587-84-3
Molecular Formula: C31H33N5O4
Molecular Weight: 542.654
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Intedanib-d3 is synthesized as a deuterated form of Nintedanib, which enhances its pharmacokinetic properties. It falls under the category of kinase inhibitors, specifically designed to interfere with multiple signaling pathways involved in tumor growth and angiogenesis . The compound is classified as an antineoplastic agent and is utilized in clinical settings for its ability to inhibit tumor proliferation and vascularization.

Synthesis Analysis

Methods and Technical Details

The synthesis of Intedanib-d3 involves several steps that modify the parent compound Nintedanib to incorporate deuterium atoms. This modification can enhance the stability and bioavailability of the drug. Key synthetic routes typically include:

  1. Preparation of Deuterated Precursors: Starting materials are deuterated using deuterated solvents or reagents.
  2. Formation of the Core Structure: The core structure is built through standard organic reactions such as coupling reactions and cyclizations.
  3. Final Modifications: The final steps involve purification processes such as chromatography to isolate Intedanib-d3 with high purity.

Technical details regarding specific reaction conditions, catalysts, and yields are often proprietary but may involve advanced techniques such as high-performance liquid chromatography for purification and characterization .

Molecular Structure Analysis

Structure and Data

Intedanib-d3 has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with target receptors. The structural representation can be summarized as follows:

  • Core Structure: The compound features a central aromatic ring system linked to various nitrogen-containing groups.
  • Deuteration: Specific hydrogen atoms in the original Nintedanib structure are replaced with deuterium, which can be identified through nuclear magnetic resonance spectroscopy.

The three-dimensional conformation of Intedanib-d3 allows it to effectively bind to its target kinases, inhibiting their activity and thereby blocking downstream signaling pathways involved in cell proliferation .

Chemical Reactions Analysis

Reactions and Technical Details

Intedanib-d3 undergoes various chemical reactions relevant to its pharmacological activity:

  1. Kinase Inhibition: The primary reaction involves binding to the ATP-binding site of receptor tyrosine kinases, preventing phosphorylation events critical for signal transduction.
  2. Metabolism: In vivo, Intedanib-d3 is metabolized primarily by cytochrome P450 enzymes, leading to various metabolites that may retain some biological activity.

Quantitative data regarding the inhibition constants (IC50 values) for different kinases indicate potent activity against VEGFR2 (IC50 = 13 nM) and PDGFRα (IC50 = 59 nM) .

Mechanism of Action

Process and Data

The mechanism of action of Intedanib-d3 involves several key processes:

  • Inhibition of Angiogenesis: By blocking VEGFR signaling, Intedanib-d3 inhibits new blood vessel formation, which is crucial for tumor growth.
  • Reduction of Fibrosis: The compound also interferes with signaling pathways related to fibroblast activation and collagen deposition, making it beneficial in treating fibrotic diseases.

Data from preclinical studies indicate that treatment with Intedanib-d3 leads to reduced tumor growth rates and improved survival outcomes in animal models .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Intedanib-d3 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The presence of deuterium enhances stability against metabolic degradation compared to non-deuterated counterparts.

Analytical techniques such as mass spectrometry and infrared spectroscopy confirm the identity and purity of Intedanib-d3 .

Applications

Scientific Uses

Intedanib-d3 has several significant applications in scientific research:

  • Cancer Research: Utilized in studies investigating tumor angiogenesis and metastasis.
  • Fibrosis Studies: Employed in preclinical models exploring therapeutic strategies for idiopathic pulmonary fibrosis and other fibrotic diseases.
  • Drug Development: Serves as a reference compound in the development of new kinase inhibitors with improved efficacy profiles.
Chemical Characterization and Isotopic Labeling

Structural Elucidation of Intedanib-d3: Deuterium Substitution Sites and Stability Analysis

Intedanib-d3 (Nintedanib-d3) is a deuterium-labeled analogue of the tyrosine kinase inhibitor nintedanib, designed for quantitative tracing in pharmacokinetic and metabolic studies. Its molecular formula is C₃₁H₃₀D₃N₅O₄, with a molecular weight of 542.64 g/mol. Deuterium atoms are specifically incorporated at the methyl group of the 4-methylpiperazine moiety, replacing all three hydrogen atoms (-CD₃ instead of -CH₃) [4] [6] [8]. This targeted substitution maintains the steric and electronic properties of the parent molecule while altering vibrational frequencies and bond dissociation energies. The deuterium incorporation confers enhanced metabolic stability due to the kinetic isotope effect (KIE), which slows enzymatic cleavage of the C-D bond compared to C-H. This is particularly relevant for oxidative metabolism pathways mediated by cytochrome P450 enzymes [6] [8].

Synthetic Pathways for Deuterated Analogues: Comparative Methods for Isotopic Incorporation

Two primary synthetic strategies are employed for deuterium incorporation into nintedanib:

  • Reductive Deuteration: The most common method involves reductive deuteration of a precursor ketone or imine using deuterated reducing agents. For Intedanib-d3, this typically involves reacting desmethyl-nintedanib with deuterated formaldehyde (CD₂O) under reductive amination conditions (e.g., NaBD₄ or catalytic deuteration). This method achieves high isotopic purity (>98%) and site-specificity at the piperazine N-methyl group [6] [7].
  • Late-Stage Isotope Exchange: Alternative routes use advanced intermediates where the methylpiperazine segment is pre-deuterated. For example, 1-(trideuteriomethyl)piperazine is condensed with 2-chloro-2-(4-(N-methyl-2-(4-methylpiperazin-1-yl)acetamido)phenylamino)(phenyl)methylene)-6-(methoxycarbonyl)-1H-indol-3-one. This method minimizes side reactions but requires complex intermediate synthesis [7].

Table 1: Comparative Analysis of Synthetic Methods for Intedanib-d3

MethodIsotopic PurityYield (%)Key Advantage
Reductive Amination>98%65–75Simplicity, commercial precursor availability
Pre-deuterated Building Block>99%50–60Superior isotopic control, fewer impurities

Physicochemical Properties: Solubility, Crystallinity, and Thermal Behavior of Intedanib-d3

Intedanib-d3 exhibits near-identical physicochemical properties to non-deuterated nintedanib, with minor differences attributable to isotopic mass effects:

  • Solubility: It is sparingly soluble in DMSO and slightly soluble in methanol upon heating. Aqueous solubility remains low (<0.1 mg/mL), consistent with the parent drug’s hydrophobic character [6] [8].
  • Crystallinity: Crystallographic studies confirm isostructural lattice parameters with nintedanib. Deuterium substitution induces negligible changes in unit cell dimensions (Δ < 0.5%), as confirmed by powder X-ray diffraction (PXRD) [6].
  • Thermal Behavior: Differential scanning calorimetry (DSC) shows a melting point depression of 1.2°C compared to nintedanib (from 203.5°C to 202.3°C), attributed to subtle differences in crystal lattice energy. Thermogravimetric analysis (TGA) indicates similar decomposition profiles above 250°C [8] [9].
  • Solution Stability: Accelerated stability studies in deuterated solvents (e.g., DMSO-d₆) show no deuterium exchange or back-exchange under ambient conditions over 30 days. Acidic conditions (0.1 M DCl) induce deuterium retention at the methyl group but may cleave the methyl ester moiety, forming the carboxylate derivative (BIBF 1202-d3) [9].

Table 2: Physicochemical Properties of Intedanib-d3 vs. Nintedanib

PropertyIntedanib-d3NintedanibAnalytical Method
Molecular Weight542.64 g/mol539.61 g/molHRMS
Solubility in DMSOSparingly solubleSparingly solubleUSP dissolution
Melting Point202.3°C203.5°CDSC
LogP (calculated)3.83.8HPLC-ELSD
Crystal SystemMonoclinicMonoclinicPXRD

Properties

CAS Number

1624587-84-3

Product Name

Intedanib-d3

IUPAC Name

methyl 2-hydroxy-3-[N-[4-[methyl-[2-[4-(trideuteriomethyl)piperazin-1-yl]acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate

Molecular Formula

C31H33N5O4

Molecular Weight

542.654

InChI

InChI=1S/C31H33N5O4/c1-34-15-17-36(18-16-34)20-27(37)35(2)24-12-10-23(11-13-24)32-29(21-7-5-4-6-8-21)28-25-14-9-22(31(39)40-3)19-26(25)33-30(28)38/h4-14,19,33,38H,15-18,20H2,1-3H3/i1D3

InChI Key

XZXHXSATPCNXJR-LTZCEKDDSA-N

SMILES

CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O

Synonyms

(3Z)-2,3-Dihydro-3-[[[4-[methyl[2-(4-methyl-1-piperazinyl)acetyl]amino]phenyl]amino]phenylmethylene]-2-oxo-H-Indole-6-carboxylic Acid Methyl Ester-d3; BIBF 1120-d3; Ofev-d3; Vargatef-d3; Nintedanib-d3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.